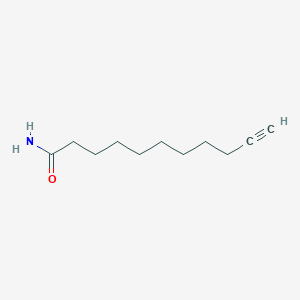

10-Undecynoic acid amide

Cat. No. B8485345

M. Wt: 181.27 g/mol

InChI Key: YHBMHZJVJIENBK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07563482B2

Procedure details

CuI (0.126 g, 0.66 mmol) and 10-undecynoic acid amide (0.29 g, 1.59 mmol) were added to a flask and inerted with nitrogen. Pyrollidine (5 mL) was then added. In a separate flask 1-Iodo-nonadeca-1,8,10-triyne (0.5 g, 1.3 mmol) was mixed with pyrollidine (5 mL) and subsequently added slowly to the amide solution. The reaction mix was left in darkness under nitrogen for 48 hours, then quenched with aqueous 1M NH4Cl (10 mL), and worked up with CH2Cl2 and 1 M HCl. The organic was dried over anhydrous MgSO4. Organic products were concentrated by rotary evaporation, although polymer formed, decreasing yield. Hexanes trituration removed unreacted 1-Iodo-nonadeca-1,8,10-triyne. Desired product was obtained by several crystallizations from hexanes/ethyl acetate, again under dark conditions. All handling of the solid was done under red light. Final product triaconta-10,12,19,21-tetraynoic acid amide was made up of white crystals (0.377 g, 0.86 mmol) and was stored frozen (liquid nitrogen) in methylene chloride. 65% yield; 1H NMR (CDCl3) δ: 5.31 (s, 2H, NH2), 2.22-2.26 (m, 10H, CH2—C≡C & CH2—CO), 1.58-1.66 (quin, 2H, J=7, CH2—C—CO), 1.45-1.56 (m, 8H, CH2—C—C≡C), 1.28-1.4 (m, 20H, C—CH2—C), 0.86-0.91 (t, 3H, CH3); 13C NMR (CDCl3) δ 175.69, 77.98, 77.84, 77.34, 65.69, 69.45, 65.37, 57.68, 53.63, 38.37, 38.35, 33.80, 32.97, 32.92, 32.03, 29.34, 29.27, 29.07, 28.94, 28.55, 28.47, 28.26, 28.26, 28.06, 27.17, 25.67, 22.86, 19.39, 19.32 14.30. MS (ESI) [M+H]+calc. 436.3574 found 436.3560.

Name

1-Iodo-nonadeca-1,8,10-triyne

Quantity

0.5 g

Type

reactant

Reaction Step Two

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CuI

Quantity

0.126 g

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].N1CCCC1.I[C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]#[C:28][C:29]#[C:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>[Cu]I>[C:1]([NH2:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]#[C:28][C:29]#[C:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Two

|

Name

|

1-Iodo-nonadeca-1,8,10-triyne

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

IC#CCCCCCC#CC#CCCCCCCCC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Three

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.29 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC#C)(=O)N

|

|

Name

|

CuI

|

|

Quantity

|

0.126 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with aqueous 1M NH4Cl (10 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic was dried over anhydrous MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Organic products were concentrated by rotary evaporation, although polymer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decreasing yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hexanes trituration removed unreacted 1-Iodo-nonadeca-1,8,10-triyne

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCC#CC#CCCCCCC#CC#CCCCCCCCC)(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |